4-(Quinolin-8-yloxy)aniline
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Overview
Description
4-(Quinolin-8-yloxy)aniline is an organic compound that features a quinoline moiety linked to an aniline group through an oxygen atom This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological and pharmacological activities
Mechanism of Action
Target of Action
4-(Quinolin-8-yloxy)aniline is a compound that has been synthesized for its potential applications in various fields . . Quinolin-8-amines, which are structurally related to this compound, are known to act as valuable directing groups and ligands for coordination chemistry .
Mode of Action
Quinolin-8-amines, which are structurally related, are known to undergo intramolecular main group metal lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . This suggests that this compound may interact with its targets in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-8-yloxy)aniline typically involves the reaction of 8-hydroxyquinoline with aniline derivatives. One common method includes the use of a coupling reaction facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the product. Additionally, the use of catalysts such as palladium on carbon can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-8-yloxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorinating agents like thionyl chloride for chlorination reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
4-(Quinolin-8-yloxy)aniline has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline-based compounds.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the aniline group.
8-Hydroxyquinoline: Lacks the aniline substitution.
4-Aminoquinoline: Contains an amino group directly attached to the quinoline ring.
Uniqueness
4-(Quinolin-8-yloxy)aniline is unique due to the presence of both the quinoline and aniline moieties, which confer distinct chemical and biological properties. The oxygen linkage between these two groups enhances the compound’s ability to participate in various chemical reactions and interact with biological targets.
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
4-quinolin-8-yloxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-12-6-8-13(9-7-12)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAYSIWKJVTQTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=CC=C(C=C3)N)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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